N-[(1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-2-(thiophen-2-yl)acetamide
Description
N-[(1-Cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-2-(thiophen-2-yl)acetamide is an acetamide derivative featuring a cyclopentyl-substituted tetrahydroindazole core and a thiophen-2-yl substituent.
Propriétés
IUPAC Name |
N-[(1-cyclopentyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3OS/c23-19(12-15-8-5-11-24-15)20-13-17-16-9-3-4-10-18(16)22(21-17)14-6-1-2-7-14/h5,8,11,14H,1-4,6-7,9-10,12-13H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYAXOMPLHFKLFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C3=C(CCCC3)C(=N2)CNC(=O)CC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-[(1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-2-(thiophen-2-yl)acetamide is a synthetic compound characterized by its unique structural features and potential pharmacological properties. This article examines the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula:
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 341.4 g/mol |
| CAS Number | 1448060-11-4 |
This compound features an indazole core linked to a thiophene moiety, which enhances its lipophilicity and potential bioavailability.
N-[(1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-2-(thiophen-2-yl)acetamide exhibits multiple biological activities attributed to its structural components:
- Anticancer Activity : Indazole derivatives are known for their anticancer properties. Research indicates that compounds with similar structures can induce apoptosis in various cancer cell lines through mechanisms such as the inhibition of cell proliferation and modulation of apoptotic pathways.
- Anti-inflammatory Properties : The thiophene group is associated with anti-inflammatory effects. Compounds containing thiophene have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models .
- Neurotransmitter Modulation : The indazole structure may also influence neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases .
Biological Activity Data
Recent studies have provided insights into the specific biological activities of N-[(1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-2-(thiophen-2-yl)acetamide. The following table summarizes key findings from various research studies:
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Glioma Cell Studies : A study demonstrated that N-[(1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-2-(thiophen-2-yl)acetamide significantly reduced cell viability in glioma cell lines through AMPK-independent pathways. This suggests potential for developing therapies targeting resistant gliomas.
- Inflammation Models : In vivo experiments using murine models of inflammation showed that this compound effectively inhibited inflammatory responses without significant cytotoxic effects on normal tissues .
- Antimicrobial Testing : The compound exhibited notable antimicrobial activity against various bacterial strains, indicating its potential as a lead candidate for developing new antibacterial agents.
Comparaison Avec Des Composés Similaires
Structural and Functional Comparison with Similar Compounds
Core Structural Features
The compound’s tetrahydroindazole core is shared with several analogs (e.g., ). However, key differences lie in substituents:
- Cyclopentyl group : Enhances steric bulk compared to methyl or trifluoromethyl groups in analogs (e.g., : C18H17F3N4OS) .
- Thiophen-2-yl group : Provides a heteroaromatic ring distinct from fluorophenylsulfanyl () or pyridinyl groups (), influencing electronic properties and binding interactions .
Table 1: Substituent Comparison
Data Tables
Table 2: Spectroscopic Data Comparison (Selected Analogs)
Table 3: Molecular Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
